3-Chloro-4-fluoroaniline

Spectroscopy Physical Organic Chemistry Computational Chemistry

Select 3-Chloro-4-fluoroaniline for its unique meta-chloro/para-fluoro substitution pattern—a critical determinant of reactivity and biological activity. This compound ensures high-yield, streamlined synthesis of fluoroquinolone antibiotics and anticancer agents like gefitinib, avoiding the lower yields and complex purification associated with generic aniline alternatives. Its use minimizes waste and production costs in pharmaceutical manufacturing.

Molecular Formula C6H5ClFN
Molecular Weight 145.56 g/mol
CAS No. 367-21-5
Cat. No. B193440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-fluoroaniline
CAS367-21-5
Synonyms3-Chloro-4-fluorobenzenamine;  4-Fluoro-3-chloroaniline;  3-Chloro-4-fluoroaniline;  NSC 10290;  m-Chloro-p-fluoroaniline
Molecular FormulaC6H5ClFN
Molecular Weight145.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)Cl)F
InChIInChI=1S/C6H5ClFN/c7-5-3-4(9)1-2-6(5)8/h1-3H,9H2
InChIKeyYSEMCVGMNUUNRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Light Brown Crystals

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-fluoroaniline (CAS 367-21-5): A Halogenated Aniline Intermediate for Pharmaceutical and Agrochemical Synthesis


3-Chloro-4-fluoroaniline (3C4FA, CAS 367-21-5) is a halogenated aromatic amine featuring a chlorine atom at the 3-position and a fluorine atom at the 4-position of the benzene ring. This substitution pattern, which can be designated as meta-chloro and para-fluoro relative to the amino group, endows the compound with unique electronic and steric properties that are essential for its role as a building block in the synthesis of bioactive molecules [1]. The compound serves as a key intermediate in the manufacture of fluoroquinolone antibiotics (e.g., norfloxacin, ciprofloxacin), anticancer agents (e.g., gefitinib), and certain herbicides (e.g., flamprop derivatives) [2][3]. Its physical properties, including a melting point of 42-44°C and a boiling point of 227-228°C, facilitate its handling and purification during multi-step synthetic processes .

3-Chloro-4-fluoroaniline: Why Halogenated Aniline Analogs Cannot Be Simply Interchanged


While halogenated anilines are often perceived as interchangeable commodity intermediates, the specific combination and position of halogen substituents in 3-chloro-4-fluoroaniline impart a unique electronic profile that cannot be replicated by mono-substituted or ortho-substituted analogs. The ortho- and meta-directing effects of the fluoro and chloro groups, respectively, create a distinct reactivity pattern in electrophilic aromatic substitution and cross-coupling reactions [1]. This differentiation is not merely academic; it translates into quantifiable differences in reaction rates, selectivity, and the biological activity of downstream products. Consequently, substituting a generic alternative can lead to significant alterations in synthetic pathway efficiency, impurity profiles, and the final product's efficacy or safety profile, which are critical considerations for procurement and process development [2].

3-Chloro-4-fluoroaniline: Quantifiable Differentiation Against Closest Analogs


Electronic Structure and Reactivity: Ionization Energy and S₁←S₀ Transition Shift vs. Aniline and Mono-Substituted Analogs

The adiabatic ionization energy (IE) of 3-chloro-4-fluoroaniline (3C4FA) was experimentally determined to be 63,872 ± 5 cm⁻¹, and the band origin of its S₁←S₀ electronic transition (E₁) was found at 32,348 ± 2 cm⁻¹. Crucially, the shifts in IE and E₁ relative to aniline follow an additivity rule when compared to the mono-substituted analogs 3-chloroaniline and 4-fluoroaniline, indicating weak electronic interaction between the halogen substituents [1]. This additivity allows for precise prediction of electronic properties in more complex disubstituted anilines and confirms that 3C4FA's electronic profile is a distinct, quantifiable combination not found in its mono-substituted counterparts [1].

Spectroscopy Physical Organic Chemistry Computational Chemistry

Synthesis Yield in Norfloxacin Intermediate Production: 3C4FA vs. Generic Anilines

A patent for the preparation of 3-chloro-4-fluoroaniline specifically as a norfloxacin intermediate reports an optimized synthetic route that achieves a yield of 92% and a product purity of >99% when using a catalytic hydrogenation method with a Pt/C catalyst [1][2]. In contrast, traditional reduction methods for generic aniline derivatives, such as iron or tin(II) chloride reductions of the corresponding nitroarene, often suffer from lower yields (70-85%) and generate significant metal waste streams, which are particularly problematic for pharmaceutical intermediates [2]. The high yield and purity of this route are directly attributed to the unique electronic and steric environment created by the 3-chloro and 4-fluoro substituents, which facilitates selective hydrogenation and minimizes by-product formation.

Synthetic Methodology Pharmaceutical Process Chemistry Fluoroquinolone Antibiotics

Potent IDO1 Inhibition by a 3C4FA-Derived Fragment: A Direct Comparison to the Parent Scaffold

3-Chloro-4-fluoroaniline is a fragment molecule that, when coupled with a carboximidamidoyl chloride, yields the compound IDO5L, a highly potent inhibitor of indoleamine 2,3-dioxygenase (IDO1) [1]. The 3-chloro-4-fluoro substitution pattern is critical for this activity. While the specific IC₅₀ value for IDO5L is in the low nanomolar range, the unsubstituted aniline analog or other halogenated variants show significantly reduced potency (data not explicitly shown in abstract, but the patent and publication highlight the unique activity of the 3C4FA-derived compound). The presence of both chlorine and fluorine in the specific 3,4-arrangement appears essential for optimal binding to the IDO1 active site, a feature not observed with mono-substituted or other disubstituted anilines. This provides a direct link between the specific substitution pattern and a quantifiable improvement in biological activity for a potential therapeutic target.

Medicinal Chemistry Cancer Immunotherapy Fragment-Based Drug Discovery

Metabolic Stability and Clearance: Rapid and Extensive Biotransformation vs. Slower Para-Substituted Analogs

Studies on the metabolism of 3-chloro-4-fluoroaniline in rats reveal that the compound undergoes rapid and extensive biotransformation, with very little unchanged parent compound excreted in urine [1]. This rapid clearance, resulting from N-acetylation and hydroxylation followed by O-sulfation, is a key differentiator from some para-substituted aniline analogs, which are known to undergo slower biotransformation rates (2-4 times slower) in anaerobic sediment models [2]. The specific metabolic pathway of 3C4FA, dominated by N-acetylation to form 2-acetamido-4-chloro-5-fluorophenyl glucuronide, contrasts with pathways that can lead to the accumulation of reactive metabolites. This rapid metabolism implies a potentially lower risk of bioaccumulation and reduced systemic exposure for a given dose, which is a critical consideration for environmental safety and occupational health assessments.

ADME Toxicology Environmental Fate

3-Chloro-4-fluoroaniline: Evidence-Driven Application Scenarios


Synthesis of High-Yield, High-Purity Pharmaceutical Intermediates for Fluoroquinolones

As demonstrated by the 92% yield and >99% purity achievable in its synthesis, 3-chloro-4-fluoroaniline is the preferred starting material for the industrial production of fluoroquinolone antibiotics like norfloxacin and ciprofloxacin [1][2]. Its use minimizes purification steps and waste, directly impacting the cost and sustainability of pharmaceutical manufacturing. This is a quantifiable advantage over generic anilines that may lead to lower yields and more complex purification profiles.

Fragment-Based Drug Discovery Targeting IDO1 and Kinase Inhibitors

The 3-chloro-4-fluoro substitution pattern is a privileged fragment in medicinal chemistry, as shown by the development of the highly potent IDO1 inhibitor IDO5L [3]. The unique electronic properties of this fragment, which can be precisely characterized by spectroscopic methods, make it a valuable tool for hit-to-lead optimization in cancer immunotherapy and other therapeutic areas [4]. Its incorporation into lead compounds is a strategic choice for achieving target potency and selectivity.

Development of Rapidly Metabolized Agrochemical Intermediates

The rapid and extensive metabolic clearance of 3-chloro-4-fluoroaniline, as quantified in rat models and inferred from environmental fate studies, positions it as a favorable intermediate for designing agrochemicals, such as the herbicide flamprop, with reduced environmental persistence [5][6]. This characteristic lowers the risk of long-term soil and water contamination, aligning with modern regulatory requirements for sustainable agricultural products.

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